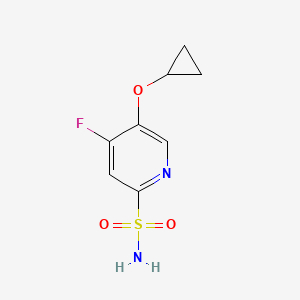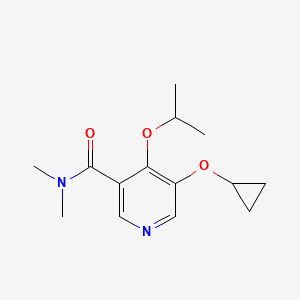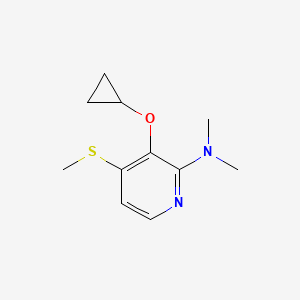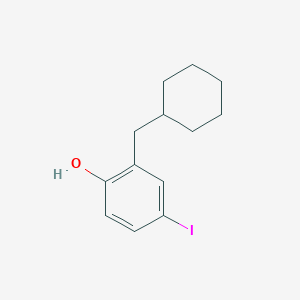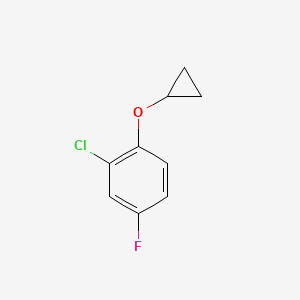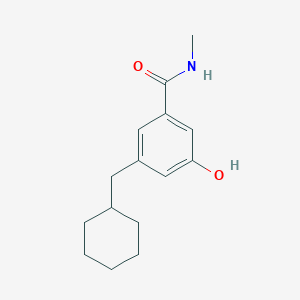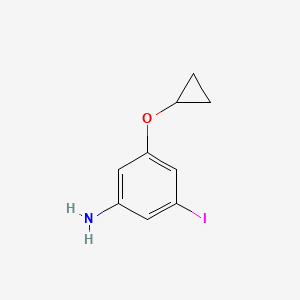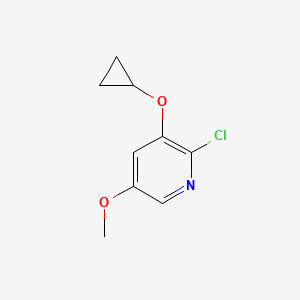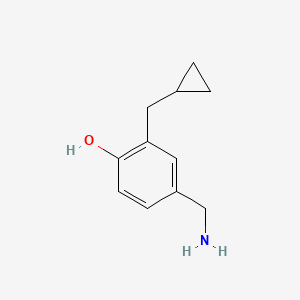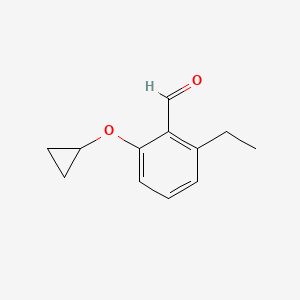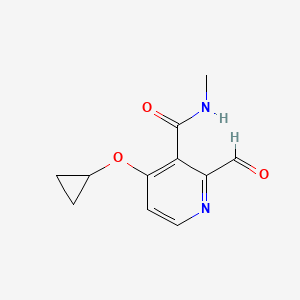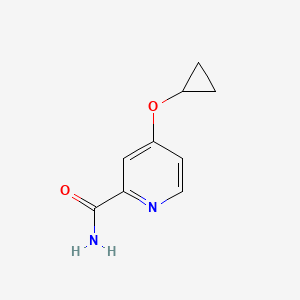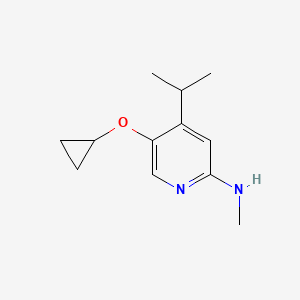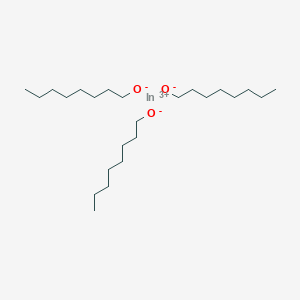
Indium(III) octan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(III) octan-1-olate is a coordination compound where indium is in the +3 oxidation state, coordinated with octan-1-olate ligands. This compound is part of a broader class of indium(III) complexes that have garnered significant interest due to their versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indium(III) octan-1-olate typically involves the reaction of indium(III) chloride with octan-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction can be represented as: [ \text{InCl}_3 + 3 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{In}(\text{OC}8\text{H}{17})_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Indium(III) octan-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium(III) oxide and other by-products.
Reduction: Reduction reactions can convert indium(III) to lower oxidation states, although these are less common.
Substitution: Ligand exchange reactions where the octan-1-olate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using other alcohols or amines under controlled conditions.
Major Products:
Oxidation: Indium(III) oxide.
Reduction: Lower oxidation state indium compounds.
Substitution: New indium complexes with different ligands.
Scientific Research Applications
Indium(III) octan-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other indium complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and as a component in bioimaging agents.
Medicine: Explored for its use in radiopharmaceuticals and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of indium-containing materials for electronics and optoelectronics.
Mechanism of Action
The mechanism of action of indium(III) octan-1-olate depends on its application. In antimicrobial therapy, it disrupts microbial cell membranes and interferes with essential cellular processes. In bioimaging, it acts as a contrast agent by emitting detectable signals. In catalysis, it facilitates chemical reactions by providing an active site for reactants.
Comparison with Similar Compounds
Indium(III) chloride: A common precursor for the synthesis of various indium complexes.
Indium(III) acetate: Used in similar applications but with different reactivity and solubility properties.
Indium(III) nitrate: Another indium(III) compound with distinct chemical behavior.
Uniqueness: Indium(III) octan-1-olate is unique due to its specific ligand environment, which imparts distinct solubility, reactivity, and application properties compared to other indium(III) compounds. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications in non-polar environments.
Properties
Molecular Formula |
C24H51InO3 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
indium(3+);octan-1-olate |
InChI |
InChI=1S/3C8H17O.In/c3*1-2-3-4-5-6-7-8-9;/h3*2-8H2,1H3;/q3*-1;+3 |
InChI Key |
AETDLPAYVFFVCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


